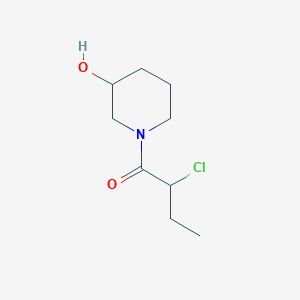
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one” are not detailed in the search results .Applications De Recherche Scientifique
Detoxication Pathways
2-Chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one is involved in metabolic detoxication pathways. A study by Munter et al. (2003) investigated the detoxication of chloroprene metabolites, including chlorinated aldehydes and ketones similar in structure to this compound, through glutathione (GSH) conjugation and epoxide hydrolase (EH) activity in liver microsomes. This research highlighted the role of GSH and EH in detoxifying reactive metabolites, thereby preventing potential toxic and carcinogenic effects (Munter et al., 2003).
Synthesis and Chemical Reactivity
In the realm of organic synthesis, this compound's structural analogs have been utilized to demonstrate chemical reactivity and synthesis pathways. Schlosser et al. (1973) described the synthesis of 3-Chloro-4,5-dihydrofuran, highlighting the reactivity of chlorinated compounds in synthesis and the potential for generating diverse chemical structures, which can be applied in the development of pharmaceuticals and materials (Schlosser et al., 1973).
Antinociceptive Activity
Research on derivatives of similar chloro- and hydroxypiperidinyl compounds has been conducted to explore their potential pharmacological activities. Radl et al. (1999) synthesized derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine and tested them for antinociceptive (pain-relieving) activity. Such studies provide insights into the therapeutic potentials of chloro- and hydroxypiperidinyl compounds in pain management (Radl et al., 1999).
Environmental and Biological Interactions
Elfarra and Zhang (2012) investigated the bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a compound structurally related to this compound, highlighting the metabolic pathways that can transform such compounds into bifunctional alkylating agents. This research is crucial for understanding the environmental and biological interactions of chlorinated compounds, potentially leading to toxicological and carcinogenic effects (Elfarra & Zhang, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(3-hydroxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(12)6-11/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZPEHQWUFCHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


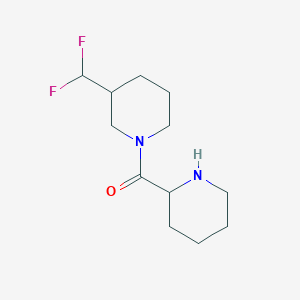
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
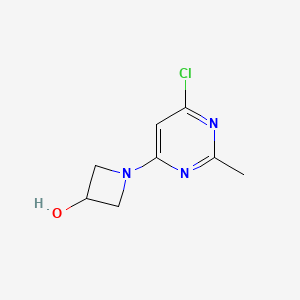
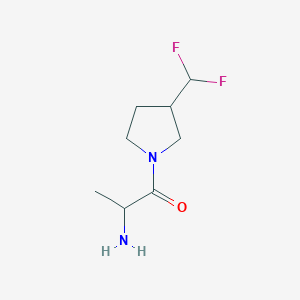
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
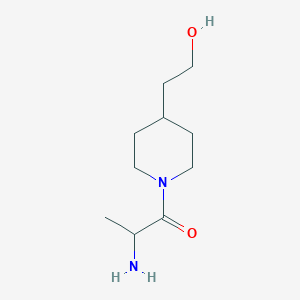

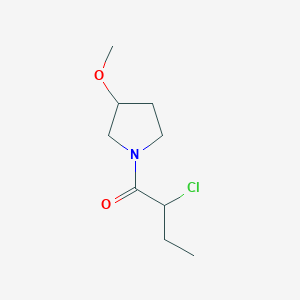
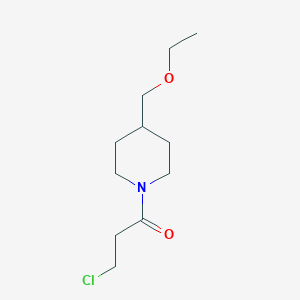

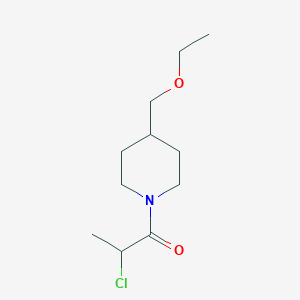

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
